molecular formula C11H16ClN B13169010 [(4-Chloro-3-methylphenyl)methyl](propan-2-YL)amine

[(4-Chloro-3-methylphenyl)methyl](propan-2-YL)amine

Cat. No.: B13169010
M. Wt: 197.70 g/mol
InChI Key: SNJZFMOYMCQPKV-UHFFFAOYSA-N
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Description

(4-Chloro-3-methylphenyl)methylamine is an organic compound that belongs to the class of amines It features a 4-chloro-3-methylphenyl group attached to a propan-2-ylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-methylphenyl)methylamine typically involves the reaction of 4-chloro-3-methylbenzyl chloride with isopropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like ethanol or methanol and a temperature range of 50-70°C.

Industrial Production Methods

On an industrial scale, the production of (4-Chloro-3-methylphenyl)methylamine can be achieved through continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-methylphenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are used in substitution reactions.

Major Products Formed

    Oxidation: Amides and nitriles.

    Reduction: Amine derivatives.

    Substitution: Azides and nitriles.

Scientific Research Applications

(4-Chloro-3-methylphenyl)methylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of pharmaceutical drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-3-methylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenylamine: Similar structure but lacks the propan-2-yl group.

    4-Chloro-3-methylbenzylamine: Similar structure but lacks the isopropylamine moiety.

    4-Chloro-3-methylphenylmethylamine: Similar structure but with different substituents.

Uniqueness

(4-Chloro-3-methylphenyl)methylamine is unique due to the presence of both the 4-chloro-3-methylphenyl group and the propan-2-ylamine moiety. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

N-[(4-chloro-3-methylphenyl)methyl]propan-2-amine

InChI

InChI=1S/C11H16ClN/c1-8(2)13-7-10-4-5-11(12)9(3)6-10/h4-6,8,13H,7H2,1-3H3

InChI Key

SNJZFMOYMCQPKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNC(C)C)Cl

Origin of Product

United States

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